REACTION_CXSMILES
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[CH3:1][C:2]([CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:3].CO[CH:13](OC)[N:14]([CH3:16])[CH3:15]>>[CH3:13][N:14]([CH3:16])[CH:15]=[C:4]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[C:2](=[O:3])[CH3:1]
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Name
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|
Quantity
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26.8 mL
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Type
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reactant
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Smiles
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CC(=O)CC1=CC=CC=C1
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Name
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Quantity
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30 mL
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Type
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reactant
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Smiles
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COC(N(C)C)OC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated in a distillation apparatus on an oil bath at 95°-100° C. for 11/2 hours
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Duration
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2 h
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Type
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DISTILLATION
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Details
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Methanol slowly distilled off
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Type
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CUSTOM
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Details
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The residual volatiles were removed under vacuum
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Type
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CUSTOM
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Details
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the resulting oil was crystallised from ether-petroleum spirit (40°-60° C.)
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Name
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Type
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product
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Smiles
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CN(C=C(C(C)=O)C1=CC=CC=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |